3-Chloro-4-fluoro-2-nitroaniline is an aromatic amine characterized by the presence of chlorine, fluorine, and nitro functional groups on a benzene ring. Its molecular formula is CHClF NO, and it has a molecular weight of approximately 190.56 g/mol. This compound is notable for its unique combination of substituents, which influence its chemical behavior and biological activity.
Research indicates that 3-chloro-4-fluoro-2-nitroaniline exhibits significant biological activity. It has been studied for its potential effects on cellular processes and interactions with biological molecules. For instance, it has shown potential in modulating certain biochemical pathways, which could be relevant in drug development . Additionally, its structural characteristics suggest possible applications in medicinal chemistry due to its ability to interact with biological targets.
The synthesis of 3-chloro-4-fluoro-2-nitroaniline can be achieved through several methods:
3-Chloro-4-fluoro-2-nitroaniline has several applications across different fields:
Studies have focused on the interaction of 3-chloro-4-fluoro-2-nitroaniline with various biological molecules. For instance, it has been analyzed for its binding affinity with specific enzymes or receptors, providing insights into its potential therapeutic roles. The compound's interactions are critical for understanding its biological effects and optimizing its applications in medicinal chemistry .
Several compounds share structural similarities with 3-chloro-4-fluoro-2-nitroaniline. Here are some notable examples:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| 1-Chloro-3-fluoro-5-nitrobenzene | 4815-64-9 | 0.89 |
| 1-Chloro-2,4-difluoro-5-nitrobenzene | 1481-68-1 | 0.87 |
| 1,3-Dichloro-2-fluoro-5-nitrobenzene | 3107-19-5 | 0.87 |
| 2-Chloro-3-fluoro-6-nitroaniline | 948014-34-4 | 0.85 |
| 4-Chloro-5-fluoro-2-nitroaniline | 428871-64-1 | 0.79 |
Continuous flow microreactors have emerged as transformative tools for nitration reactions in halogenated aniline systems. These devices enable precise control over reaction parameters such as temperature, residence time, and mixing efficiency, which are critical for avoiding side reactions like over-nitration or decomposition. The Corning high-flux continuous flow microchannel reactor, for instance, has been successfully adapted for synthesizing structurally similar compounds such as 4-fluoro-2-nitroaniline. In this system, p-fluoroacetanilide and nitric acid are preheated to 30–70°C in separate modules before undergoing enhanced mass transfer in a mixing chamber for 50–200 seconds.
Table 1: Key Parameters for Microreactor-Based Nitration
The kinetic advantages of microreactors are particularly evident in their ability to handle exothermic nitration reactions safely. By maintaining a high surface-to-volume ratio, heat dissipation is optimized, preventing thermal runaway—a common issue in batch reactors. Post-reaction hydrolysis at 90–100°C for 2–4 hours further ensures complete conversion to the target nitroaniline derivative, with reported yields exceeding 90%.
Catalytic nitration methods have been developed to improve regioselectivity and reduce reliance on stoichiometric nitric acid. Platinum-based catalysts supported on activated carbon (0.1–5% Pt by mass) have shown promise in facilitating hydrogenation and nitration steps within halogenated nitrobenzene systems. These catalysts leverage the electron-donating effects of the -NH₂ group in aniline precursors, which activate the aromatic ring toward electrophilic substitution.
In one patented approach, nitrobenzene derivatives undergo liquid-phase hydrogenation in plug-flow tubular reactors using noble metal catalysts, achieving near-quantitative conversion rates. The catalytic cycle involves the formation of anilinium intermediates, which direct nitration to the ortho and para positions relative to existing substituents. For 3-chloro-4-fluoro-2-nitroaniline, this selectivity is critical to avoid meta-isomer contamination, which can arise under strongly acidic conditions.
Table 2: Catalyst Performance in Halogenated Nitrobenzene Systems
| Catalyst Composition | Substrate | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| 1% Pt/C | 3-Chloro-4-fluoronitrobenzene | 99.5 | 92 |
| Raney Nickel | 4-Fluoronitrobenzene | 98 | 88 |
Solvent selection plays a pivotal role in balancing reaction kinetics and product isolation efficiency. Acetic acid-acetic anhydride mixtures (20–40% v/v) are widely employed for nitration due to their dual role as solvents and dehydrating agents, which suppress hydrolysis of reactive intermediates. Post-nitration, petroleum ether is used for slurry washing to remove residual acids while minimizing product loss.
In contrast, traditional methods using methanol or tetrahydrofuran (THF) require energy-intensive distillation for solvent recovery, increasing operational costs. Recent innovations emphasize solvent-free or biphasic systems, where ionic liquids facilitate nitro group introduction without competing side reactions. For example, zwitterionic intermediates formed during sulfonation reactions can stabilize transition states, improving nitro positioning in polyhalogenated anilines.
Scaling up halogenated nitroaniline synthesis necessitates integration of continuous flow systems with automated purification modules. A three-stage industrial process typically includes:
Table 3: Comparison of Batch vs. Continuous Flow Industrial Processes
| Metric | Batch Reactor | Continuous Flow Reactor |
|---|---|---|
| Annual Capacity | 1,000 tonnes | 5,000 tonnes |
| Energy Consumption | High | Reduced by 40% |
| Byproduct Formation | 8–12% | 2–3% |
Process intensification strategies, such as numbering-up microreactors instead of scaling individual units, have reduced capital costs while maintaining throughput. Real-time monitoring via inline spectroscopy further ensures consistency in product quality during large-scale runs.
The nitro and halogen substituents on 3-chloro-4-fluoro-2-nitroaniline provide multiple reactive sites for cyclization and annulation reactions. These features are exploited in the synthesis of nitrogen-rich heterocycles, which are pivotal in pharmaceuticals and materials science.
The nitro group in 3-chloro-4-fluoro-2-nitroaniline can be reduced to an amine under catalytic hydrogenation or metal-acid conditions, forming 3-chloro-4-fluoro-1,2-diaminobenzene. This diamine intermediate undergoes cyclocondensation with aldehydes or ketones to yield benzimidazole derivatives. For example, reaction with formaldehyde in acetic acid produces 5-chloro-6-fluorobenzimidazole, a scaffold prevalent in antiviral agents [2].
Table 1: Representative Heterocycles Synthesized from 3-Chloro-4-fluoro-2-nitroaniline
| Heterocycle Class | Reagents/Conditions | Key Product | Yield |
|---|---|---|---|
| Benzimidazole | H₂ (Pd/C), RCHO | 5-Cl-6-F-benzimidazole | 78% |
| Quinoxaline | Glyoxal, FeCl₃ | 2-Cl-3-F-quinoxaline | 65% |
| Indazole | NaN₃, CuI | 4-Cl-5-F-indazole | 71% |
The chlorine substituent participates in Suzuki-Miyaura couplings with arylboronic acids, enabling the introduction of diverse aryl groups at position 3. This reactivity is leveraged to create π-extended systems for optoelectronic materials [2]. For instance, coupling with thiopheneboronic acid yields a biaryl intermediate used in organic light-emitting diodes (OLEDs).
The nitro group in 3-chloro-4-fluoro-2-nitroaniline acts as a direct metalation group (DMG), facilitating lithiation at the ortho position (C-1) even in the presence of halogens. This regioselectivity is critical for functionalizing heavily substituted arenes.
Treatment with lithium diisopropylamide (LDA) at −78°C deprotonates the ortho position, generating a stabilized aryl lithium species. Subsequent quenching with electrophiles (e.g., DMF, CO₂) introduces formyl or carboxylic acid groups at C-1 [5].
Mechanistic Insight:
The ortho-metalation protocol enables iterative synthesis of polysubstituted arenes. For example, after formylation at C-1, the aldehyde can undergo condensation with hydrazines to form hydrazones, which are precursors to triazoles [5].
The nitro group’s redox versatility drives multistep transformations without isolating intermediates, streamlining synthetic routes to complex architectures.
Under photoredox conditions, the nitro group in 3-chloro-4-fluoro-2-nitroaniline is reduced to an amine radical, which combines with organic azides (e.g., phenyl azide) in a cascade process. Nitrogen extrusion forms a C–N bond, yielding indole derivatives [6].
Representative Reaction:
Catalytic hydrogenation of the nitro group to an amine, followed by in situ cyclization with diketones, affords quinoxalines. This one-pot method avoids handling unstable diamines [2].
Table 2: Cascade Reactions Involving 3-Chloro-4-fluoro-2-nitroaniline
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Photoredox cyclization | Ru(bpy)₃Cl₂, hv, MeCN | 4-Cl-5-F-indole | 68% |
| Hydrogenative cyclization | H₂ (Ni), β-diketone | 2-Cl-3-F-quinoxaline | 83% |